molecular formula C4H4ClNOS B3357158 3(2H)-Isothiazolone, 4-chloro-2-methyl- CAS No. 71091-90-2

3(2H)-Isothiazolone, 4-chloro-2-methyl-

Cat. No.: B3357158
CAS No.: 71091-90-2
M. Wt: 149.6 g/mol
InChI Key: YVWZBMHCQCVNFR-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolone, 4-chloro-2-methyl- is a heterocyclic compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is widely used as a biocide in various industrial applications. Its chemical structure consists of a five-membered ring containing sulfur and nitrogen atoms, with a chlorine atom and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolone, 4-chloro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylthiosemicarbazide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium at a controlled temperature to facilitate the formation of the isothiazolone ring.

Industrial Production Methods

In industrial settings, the production of 3(2H)-Isothiazolone, 4-chloro-2-methyl- is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolone, 4-chloro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

Scientific Research Applications

3(2H)-Isothiazolone, 4-chloro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed as an antimicrobial agent in biological studies to control microbial growth.

    Medicine: Investigated for its potential use in developing new antimicrobial drugs.

    Industry: Utilized as a biocide in paints, coatings, and water treatment processes to prevent microbial contamination.

Mechanism of Action

The antimicrobial activity of 3(2H)-Isothiazolone, 4-chloro-2-methyl- is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the death of the microbial cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Another antimicrobial compound with a similar structure but different functional groups.

    2-Methyl-4-isothiazolin-3-one: A closely related isothiazolone with similar biocidal properties.

Uniqueness

3(2H)-Isothiazolone, 4-chloro-2-methyl- is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy and stability compared to other isothiazolones. Its chlorine and methyl substituents contribute to its broad-spectrum activity and make it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-2-methyl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS/c1-6-4(7)3(5)2-8-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWZBMHCQCVNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437964
Record name 3(2H)-Isothiazolone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71091-90-2
Record name 3(2H)-Isothiazolone, 4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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